Bedaquiline hydrochloride is derived from a synthetic process involving complex chemical reactions that yield its active pharmaceutical ingredient. It belongs to the class of compounds known as quinolines, specifically designed to target bacterial infections. The compound's development stemmed from the need for new therapies to combat the rising incidence of drug-resistant tuberculosis.
The synthesis of bedaquiline hydrochloride involves several key steps, including the formation of intermediates through various chemical reactions. A notable method includes a palladium-catalyzed coupling reaction that connects two aromatic rings, leading to the formation of the quinoline structure.
Recent studies have employed high-performance liquid chromatography (HPLC) for quantitative analysis and impurity profiling during synthesis, ensuring high purity levels of the final product .
Bedaquiline hydrochloride has a complex molecular structure characterized by its diarylquinoline backbone. Its molecular formula is C₂₃H₂₃ClN₂O₂S, with a molecular weight of approximately 405.96 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques .
Bedaquiline undergoes various chemical reactions during its synthesis and degradation:
Bedaquiline exerts its therapeutic effects by selectively inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This inhibition disrupts ATP production, leading to bacterial death. The mechanism can be summarized as follows:
Clinical studies indicate that this mechanism is effective against both drug-sensitive and multidrug-resistant strains of tuberculosis .
Bedaquiline hydrochloride is primarily utilized in treating multidrug-resistant tuberculosis as part of combination therapy regimens. Its unique mechanism allows it to be effective when other treatments fail, making it a critical component in global health strategies against tuberculosis.
Additionally, ongoing research explores its potential applications in other mycobacterial infections and possibly other bacterial infections due to its novel mechanism of action .
Bedaquiline hydrochloride (HCl) represents a groundbreaking advancement in antitubercular therapeutics as the first diarylquinoline-class compound approved for clinical use. This novel chemical entity specifically targets Mycobacterium tuberculosis through a unique mechanism distinct from conventional antimycobacterial agents. Its development addressed a critical therapeutic gap in multidrug-resistant tuberculosis (MDR-TB) management, where conventional regimens demonstrated unacceptably high failure rates. The hydrochloride salt formulation enhances stability and bioavailability compared to the free base, facilitating pharmaceutical processing and consistent dosing in therapeutic applications [4] [6].
Bedaquiline HCl (chemical name: (1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol hydrochloride) is a diarylquinoline derivative with the molecular formula C₃₂H₃₁BrN₂O₂·HCl and molecular weight of 591.97 g/mol [6]. The compound exists as a solid powder with >99.9% plasma protein binding capacity, contributing to its extensive tissue distribution and prolonged elimination half-life of approximately 5.5 months [4] [9]. Its hydrochloride salt form improves aqueous solubility compared to the free base, though it remains highly lipophilic with an experimental logP of 7.25 [5]. This lipophilicity facilitates penetration into mycobacterial cells and macrophage-sequestered bacilli.
Pharmacologically, bedaquiline functions as a selective mycobacterial adenosine triphosphate (ATP) synthase inhibitor (binding subunit c, encoded by atpE), disrupting energy metabolism in both replicating and non-replicating bacilli [1] [4]. This novel mechanism confers bactericidal activity against drug-sensitive and drug-resistant M. tuberculosis isolates, with minimal inhibitory concentrations (MIC) typically below 0.5 µg/ml in agar medium [1] [3]. Crucially, no cross-resistance exists with first-line TB drugs or other second-line injectables, establishing it as a mechanistically unique agent within the anti-TB pharmacopeia [3].
Table 1: Molecular Characteristics of Bedaquiline HCl
Property | Specification |
---|---|
IUPAC Name | (1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol hydrochloride |
Molecular Formula | C₃₂H₃₁BrN₂O₂·HCl |
Molecular Weight | 591.97 g/mol |
Elemental Composition | C, 64.93%; H, 5.45%; Br, 13.50%; Cl, 5.99%; N, 4.73%; O, 5.41% |
CAS Number | 845533-86-0 |
Chemical Class | Diarylquinoline |
Mechanism of Action | Mycobacterial ATP synthase inhibition |
Lipophilicity (logP) | 7.25 |
Bedaquiline emerged from a targeted drug discovery program at Janssen Pharmaceutica after seven years of development, first presented publicly at the 2004 Interscience Conference on Antimicrobial Agents and Chemotherapy [4]. This discovery represented the first novel anti-TB chemical class introduced since the 1960s, ending a 40-year innovation drought in TB therapeutics [2] [4]. The compound (initially designated TMC207 or R207910) demonstrated unprecedented bactericidal activity against drug-resistant strains in preclinical models, accelerating its clinical development pathway.
The U.S. Food and Drug Administration (FDA) granted accelerated approval in December 2012 based on Phase IIb data demonstrating significantly improved culture conversion rates in MDR-TB patients [4] [8]. This marked the first FDA approval of a specifically tailored MDR-TB therapeutic. The European Medicines Agency followed with approval in 2015. The World Health Organization issued interim policy guidance in June 2013, recommending bedaquiline for eligible MDR-TB cases when effective regimens couldn't otherwise be constructed [3]. In 2023, the Indian Patent Office's rejection of patent extensions facilitated generic production, potentially expanding global access [4].
Table 2: Key Regulatory and Development Milestones for Bedaquiline HCl
Year | Milestone Event | Significance |
---|---|---|
2004 | Initial presentation at ICAAC conference | First public disclosure of novel diarylquinoline class |
2009 | Phase II clinical trial results published in NEJM | Demonstrated efficacy in MDR-TB patients |
2012 | FDA accelerated approval (December) | First specifically approved MDR-TB drug; first new TB drug since 1960s |
2013 | WHO interim policy guidance published (June) | Established programmatic conditions for use in resource-limited settings |
2015 | European Medicines Agency approval | Expanded regulatory approval to European markets |
2023 | Indian Patent Office rejection of patent extension | Paved way for generic production in high-burden countries |
2024 | Pediatric formulation patent application rejection in India (July) | Enabled affordable pediatric generics beyond primary patent expiration |
Bedaquiline HCl fundamentally transformed MDR-TB management by providing a potent oral alternative to poorly tolerated injectable agents. Prior to its introduction, MDR-TB regimens required prolonged use of aminoglycosides with high risks of ototoxicity and nephrotoxicity, alongside largely ineffective bacteriostatic drugs. Bedaquiline's unique mechanism enabled its inclusion in regimens for fluoroquinolone-resistant or second-line injectable-resistant cases, preventing progression to extensively drug-resistant TB (XDR-TB) [3]. The WHO 2022 guidelines positioned bedaquiline as a core component in all-oral regimens across all age groups, replacing traditional injectables [5].
Bedaquiline's clinical impact is evidenced by several key advantages:
The DREAM surveillance study (2015-2019) across 11 countries demonstrated only 0.6% primary resistance among 5,036 MDR-TB isolates, significantly lower than fluoroquinolones (33-35%) and second-line injectables [7]. Crucially, co-resistance with other novel agents (linezolid, clofazimine) remained below 0.5%, preserving its utility in complex resistance scenarios [7].
Table 3: Bedaquiline Resistance Profile in MDR-TB Treatment-Naïve Isolates (DREAM Study)
Drug | Resistance Rate (n=5036) | Cross-Resistance with Bedaquiline |
---|---|---|
Bedaquiline | 0.6% | - |
Ofloxacin | 35.1% | Not observed |
Levofloxacin | 34.2% | Not observed |
Moxifloxacin | 33.3% | Not observed |
Linezolid | 1.5% | 0.1% in MDR-TB; 0.2% in pre-XDR/XDR |
Clofazimine | 2.0% | 0.4% in MDR-TB; 1.0% in pre-XDR/XDR |
Formulation innovations address historical administration challenges, particularly in pediatric populations. Conventional tablets required splitting/crushing for weight-based dosing, risking inaccurate dosing and reduced bioavailability [5]. Recent nanoemulsion formulations utilizing natural vegetable oils (e.g., olive oil) and optimized surfactant mixtures (Tween 80/Span 20) demonstrate promising characteristics: droplet size 191.6±2.38 nm, polydispersity index 0.1176±1.69, and zeta potential -25.9±3.00 mV [5]. These advances potentially enable liquid formulations with improved dose precision, palatability, and bioavailability for pediatric MDR-TB cases.
Bedaquiline's introduction catalysed development of novel regimens like the BPaMZ combination (bedaquiline + pretomanid + moxifloxacin + pyrazinamide), currently under investigation as a universal TB regimen [4]. Its integration into global TB programs has expanded treatment access from only 1,000 patients in 2015 to over 210,000 by 2024, though this remains insufficient against the estimated 410,000 annual MDR-TB cases [2] [5]. The recent agreement between Johnson & Johnson and the Stop TB Partnership's Global Drug Facility enables generic production for most low- and middle-income countries, potentially accelerating access revolution [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7